N-methyl-2-piperidin-1-ylethanamine
Overview
Description
N-methyl-2-piperidin-1-ylethanamine is a chemical compound with the molecular formula C8H18N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-piperidin-1-ylethanamine can be synthesized through several methods. One common approach involves the reaction of piperidine with N-methyl-2-chloroethanamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or sulfonates are common reagents, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-2-piperidin-1-ylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
N-methylpiperidine: A closely related compound with similar properties.
2-piperidinylethanamine: Another derivative with comparable applications.
Uniqueness
N-methyl-2-piperidin-1-ylethanamine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its N-methyl group and ethylamine side chain differentiate it from other piperidine derivatives, making it valuable in specialized applications.
Properties
IUPAC Name |
N-methyl-2-piperidin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAUHAHOMIRXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390130 | |
Record name | N-methyl-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41239-39-8 | |
Record name | N-methyl-2-piperidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[2-(piperidin-1-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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